chemical structure and properties of N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide
chemical structure and properties of N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide
Executive Summary
N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide , commonly designated in pharmacological literature as FC-99 , is a synthetic salicylanilide derivative with potent anti-inflammatory and immunomodulatory properties. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes, FC-99 functions as a specific inhibitor of High Mobility Group Box 1 (HMGB1) release.
This technical guide provides a comprehensive analysis of FC-99, focusing on its chemical synthesis, physicochemical profile, and its mechanism of action as a therapeutic candidate for sepsis and systemic inflammatory response syndrome (SIRS).
Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4][5]
FC-99 belongs to the class of substituted benzamides, specifically the salicylanilides. Its structure features a 4-methylsalicylic acid core coupled with a 4-fluoroaniline moiety. The fluorine atom at the para-position of the aniline ring enhances metabolic stability by blocking oxidative metabolism (P450-mediated hydroxylation) and increases lipophilicity, facilitating cell membrane penetration.
Structural Specifications
| Property | Data |
| IUPAC Name | N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide |
| Common Code | FC-99 |
| Molecular Formula | C₁₄H₁₂FNO₂ |
| Molecular Weight | 245.25 g/mol |
| CAS Registry | Variable by vendor (Often listed under substituted benzamides) |
| Core Scaffold | Salicylanilide (2-hydroxybenzamide) |
| H-Bond Donors | 2 (Amide NH, Phenolic OH) |
| H-Bond Acceptors | 2 (Amide Carbonyl, Phenolic Oxygen) |
| cLogP (Predicted) | ~3.3 – 3.8 |
| Solubility | DMSO (>20 mg/mL), Ethanol; Poor in water |
| pKa | ~7.5 (Phenolic OH), ~13 (Amide NH) |
Structural Logic
The 2-hydroxy group is critical for the compound's conformation. It forms an intramolecular hydrogen bond with the amide carbonyl oxygen. This "pseudo-ring" formation locks the molecule into a planar conformation, which is often essential for binding to the hydrophobic pockets of target proteins (e.g., HMGB1 or specific kinases) and improves membrane permeability by masking polar groups.
Part 2: Synthetic Route & Optimization
The synthesis of FC-99 follows a nucleophilic acyl substitution pathway. While modern peptide coupling reagents (HATU/EDC) can be used, the industrial and scale-up preferred method utilizes phosphorous trichloride (
Optimized Synthetic Protocol (PCl3 Method)
Reagents:
-
Precursor A: 4-Methylsalicylic acid (2-hydroxy-4-methylbenzoic acid)
-
Precursor B: 4-Fluoroaniline
-
Reagent: Phosphorus trichloride (
) -
Solvent: Xylene or Chlorobenzene (High boiling point non-polar)
Step-by-Step Methodology:
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Activation: In a dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 4-methylsalicylic acid (1.0 eq) and 4-fluoroaniline (1.0 eq) in anhydrous xylene.
-
Addition: Heat the mixture to 60°C. Add
(0.5 eq) dropwise over 20 minutes. The stoichiometry of 0.5 eq is sufficient because each molecule can activate multiple carboxyl groups or facilitate the dehydration mechanism. -
Reflux: Raise temperature to reflux (~140°C) for 3–4 hours. The reaction is driven by the evolution of HCl gas (requires a scrubber).
-
Work-up: Cool the reaction mixture to room temperature. The crude product often precipitates upon cooling.
-
Purification: Filter the solid. Wash with 5%
(to remove unreacted acid) and then with dilute HCl (to remove unreacted aniline). -
Recrystallization: Recrystallize from Ethanol/Water (7:3) to yield white needle-like crystals.
Synthesis Workflow Diagram
Caption: One-pot synthesis of FC-99 via PCl3-mediated amidation in xylene.
Part 3: Mechanism of Action (Pharmacology)
The primary therapeutic value of FC-99 lies in its ability to attenuate the "cytokine storm" associated with sepsis. Its target is HMGB1 , a ubiquitous nuclear protein that acts as a lethal pro-inflammatory mediator when released extracellularly.[1][2]
The HMGB1 Pathway & FC-99 Intervention
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Normal State: HMGB1 resides in the nucleus, stabilizing DNA.[3]
-
Inflammatory Trigger (LPS/Sepsis): Macrophages are activated via TLR4.
-
Signaling Cascade: TLR4 activation leads to NF-κB phosphorylation and translocation to the nucleus.
-
Acetylation: NF-κB and other factors (like JAK/STAT) induce the hyper-acetylation of HMGB1 at its Nuclear Localization Sequence (NLS).
-
Translocation: Acetylated HMGB1 cannot re-enter the nucleus; it accumulates in the cytoplasm.
-
Release: Cytoplasmic HMGB1 is secreted into the extracellular space, where it acts as a Damage-Associated Molecular Pattern (DAMP), perpetuating systemic inflammation.[4]
FC-99 Mechanism: FC-99 inhibits the nucleocytoplasmic translocation of HMGB1. It likely interferes with the acetylation process or the transport machinery (e.g., CRM1/Exportin-1 interaction), thereby keeping HMGB1 sequestered in the nucleus and preventing its release.
Pathway Diagram
Caption: Mechanism of FC-99 preventing HMGB1 release during sepsis.
Part 4: Experimental Protocols
Protocol A: In Vitro Inhibition of HMGB1 Release
Objective: Validate the efficacy of FC-99 in inhibiting LPS-induced HMGB1 release in macrophages.
-
Cell Line: RAW264.7 (Murine macrophages).
-
Seeding: Plate cells at
cells/well in 6-well plates. Incubate overnight. -
Pre-treatment: Replace media with fresh DMEM containing FC-99 at graded concentrations (e.g., 10, 25, 50, 100 µM). Include a DMSO vehicle control. Incubate for 1 hour.
-
Stimulation: Add LPS (Lipopolysaccharide) to a final concentration of 1 µg/mL. Incubate for 18–24 hours.
-
Collection:
-
Supernatant: Collect media for extracellular HMGB1 analysis. Use Amicon Ultra filters to concentrate supernatant if necessary.
-
Lysate: Wash cells with PBS and lyse (RIPA buffer) for nuclear/cytoplasmic fractionation.
-
-
Analysis: Perform Western Blot using anti-HMGB1 antibody.
-
Result: A dose-dependent decrease in supernatant HMGB1 and cytoplasmic HMGB1, with retention of nuclear HMGB1, confirms activity.
-
Protocol B: Self-Validating Purity Check (TLC/HPLC)
Objective: Ensure synthetic batch quality before biological testing.
-
TLC: Silica gel 60 F254. Solvent: Hexane/Ethyl Acetate (3:1).
-
Visualization: UV light (254 nm). The 2-hydroxy group also allows visualization with
stain (violet color).
-
-
HPLC: C18 Column. Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient 50% -> 90%.
-
Criteria: Purity >98% is required for biological assays to rule out toxicity from the fluoroaniline precursor.
-
Part 5: References
-
Wang, H., et al. (2014). "A novel substituted benzamide derivative FC-99 suppresses sepsis by inhibiting the release of high mobility group box 1." International Immunopharmacology, 23(2), 566-574.
-
Andersson, U., & Tracey, K. J. (2011). "HMGB1 is a therapeutic target for sterile inflammation and infection." Annual Review of Immunology, 29, 139-162.
-
Musial, A., et al. (2015). "Recent developments in the synthesis and biological activity of salicylanilides and their derivatives." Current Pharmaceutical Design, 21(20).
-
Yang, H., et al. (2020). "The mechanism of HMGB1 secretion and release." Experimental & Molecular Medicine, 52, 743-751.
Sources
- 1. Frontiers | Targeting Inflammation Driven by HMGB1 [frontiersin.org]
- 2. The many faces of HMGB1: molecular structure-functional activity in inflammation, apoptosis, and chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of HMGB1 secretion and release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism and Therapeutic Modulation of HMGB1 Release and Action: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
